3-chloro-N-(trifluoromethyl)aniline
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Overview
Description
3-chloro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a trifluoromethyl group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(trifluoromethyl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of chlorobenzene to form 3-chloronitrobenzene, followed by reduction to yield 3-chloroaniline.
Direct Fluorination: Another method involves the direct fluorination of 3-chloroaniline using a fluorinating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-chloro-N-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns on the benzene ring.
2-chloro-4-(trifluoromethyl)aniline: Another isomer with distinct chemical properties.
Uniqueness
3-chloro-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClF3N |
---|---|
Molecular Weight |
195.57 g/mol |
IUPAC Name |
3-chloro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5ClF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |
InChI Key |
KYKFTVSTEKGHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(F)(F)F |
Origin of Product |
United States |
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